(R)-5-phosphonatomevalonate(3-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

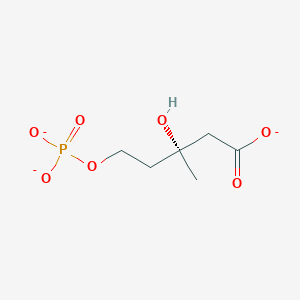

(R)-5-phosphomevalonic acid is a carboxyalkyl phosphate that is mevalonic acid phosphorylated at position 5. It has a role as a mouse metabolite. It is a carboxyalkyl phosphate and a primary alcohol. It is functionally related to a (R)-mevalonic acid. It is a conjugate acid of a (R)-5-phosphonatomevalonate(3-).

(3R)-3-hydroxy-3-methyl-5-(phosphonooxy)pentanoic acid is a natural product found in Drosophila melanogaster, Homo sapiens, and other organisms with data available.

Mevalonic acid-5P is a metabolite found in or produced by Saccharomyces cerevisiae.

Actividad Biológica

(R)-5-phosphonatomevalonate(3-) is a significant intermediate in the mevalonate pathway, which is crucial for the biosynthesis of isoprenoids, a diverse class of natural compounds that include vitamins, hormones, and various bioactive molecules. Understanding the biological activity of this compound is essential for its applications in metabolic engineering and synthetic biology.

(R)-5-phosphonatomevalonate(3-) is the trianion form of (R)-5-phosphomevalonic acid, predominantly existing at physiological pH. Its structure includes a phosphate group that plays a vital role in its biochemical interactions. The compound can be synthesized enzymatically or chemically and serves as a substrate for various kinases and phosphatases involved in the mevalonate pathway.

Biological Role in the Mevalonate Pathway

The mevalonate pathway is a critical metabolic route for the production of isoprenoids. (R)-5-phosphonatomevalonate(3-) functions as an intermediate that can be phosphorylated or decarboxylated to yield further downstream products.

Enzymatic Reactions Involving (R)-5-phosphonatomevalonate(3-)

- Phosphorylation :

- Decarboxylation :

Case Study 1: Metabolic Engineering in Escherichia coli

Recent studies have demonstrated the construction of an artificial mevalonate pathway in E. coli using mutant forms of mevalonate 3-kinase. These mutants were engineered to enhance substrate specificity towards (R)-5-phosphonatomevalonate(3-), facilitating the production of lycopene, a carotenoid pigment .

Key Findings :

- Mutant enzymes exhibited altered catalytic efficiencies, allowing for efficient conversion of (R)-5-phosphonatomevalonate(3-) to downstream products.

- This engineered pathway showcases the potential for utilizing (R)-5-phosphonatomevalonate(3-) in synthetic biology applications aimed at producing valuable metabolites.

Case Study 2: Alternative Pathways in Archaea

In archaeal species such as Thermoplasma acidophilum, alternative pathways involving (R)-5-phosphonatomevalonate(3-) have been identified. These pathways utilize unique enzymes that facilitate the conversion of this compound into various isoprenoid precursors .

Key Findings :

- The presence of alternative enzymatic routes suggests evolutionary adaptations that optimize metabolic processes under extreme conditions.

- Understanding these pathways may provide insights into novel biotechnological applications for producing isoprenoids from renewable resources.

Data Tables

| Enzyme | Reaction Type | Substrate | Product |

|---|---|---|---|

| Phosphomevalonate kinase | Phosphorylation | (R)-5-phosphonatomevalonate(3-) | (R)-mevalonate 3-phosphate |

| Mevalonate 3-kinase | Phosphorylation | Mevalonate | (R)-5-phosphonatomevalonate(3-) |

| Isopentenyl phosphate kinase | Phosphorylation | Isopentenyl diphosphate | Isopentenyl phosphate |

| Decarboxylase | Decarboxylation | (R)-5-phosphonatomevalonate(3-) | Isopentenyl phosphate |

Aplicaciones Científicas De Investigación

Synthetic Biology and Metabolic Engineering

Overview : The mevalonate pathway is pivotal for the production of isoprenoids, which are biologically active compounds with diverse applications in pharmaceuticals, agriculture, and biofuels. (R)-5-phosphonatomevalonate(3-) serves as a key precursor in engineering microbial systems for enhanced production of these compounds.

Case Study : In a study involving Escherichia coli, researchers engineered a modified mevalonate pathway that included (R)-5-phosphonatomevalonate(3-). By introducing mutations in mevalonate 3-kinase to create 5-phosphomevalonate 3-kinase, they successfully synthesized 3,5-bisphosphomevalonate, leading to the production of lycopene, a red carotenoid pigment. This demonstrates the utility of (R)-5-phosphonatomevalonate(3-) in constructing artificial pathways for metabolite production .

| Enzyme | Function | Outcome |

|---|---|---|

| Mevalonate 3-Kinase | Converts mevalonate to mevalonate 3-phosphate | Precursor for further phosphorylation |

| 5-Phosphomevalonate 3-Kinase | Converts 5-phosphomevalonate to 3,5-bisphosphomevalonate | Enables lycopene production |

Pharmaceutical Applications

Overview : The mevalonate pathway is targeted by various pharmaceutical agents due to its role in cholesterol biosynthesis. Compounds derived from this pathway, including (R)-5-phosphonatomevalonate(3-), are being explored for their potential therapeutic effects.

Case Study : Phosphomevalonate kinase (PMVK), which utilizes (R)-5-phosphonatomevalonate(3-) as a substrate, has been implicated in regulating β-catenin signaling pathways. This regulation is crucial in cancer biology, where PMVK's activity can influence tumor growth and development. Inhibitors targeting PMVK have shown promise in reducing carcinogenesis in liver and colorectal tissues .

Biosynthesis of Isoprenoids

Overview : Isoprenoids are essential for various biological functions and are used as flavorings, fragrances, and pharmaceuticals. The manipulation of (R)-5-phosphonatomevalonate(3-) within metabolic pathways allows for the biosynthesis of these valuable compounds.

Case Study : Research on engineered yeast strains (Saccharomyces cerevisiae) has demonstrated that alterations to the mevalonate pathway can significantly enhance the yields of target isoprenoids. By optimizing the flux through the pathway using (R)-5-phosphonatomevalonate(3-), scientists achieved over three-fold increases in production levels .

| Microorganism | Target Isoprenoid | Yield Increase |

|---|---|---|

| S. cerevisiae | Farnesol | >300% |

| E. coli | Lycopene | Significant |

Environmental Applications

Overview : The biosynthetic pathways involving (R)-5-phosphonatomevalonate(3-) can also play a role in bioremediation efforts by producing compounds that can degrade pollutants or enhance plant growth.

Case Study : In thermophilic archaea, modifications to the mevalonate pathway have been explored for bioengineering applications aimed at environmental sustainability. These organisms utilize (R)-5-phosphonatomevalonate(3-) to synthesize metabolites that can aid in bioremediation processes .

Propiedades

Número CAS |

73566-35-5 |

|---|---|

Fórmula molecular |

C6H13O7P |

Peso molecular |

228.14 g/mol |

Nombre IUPAC |

(3R)-3-hydroxy-3-methyl-5-phosphonooxypentanoic acid |

InChI |

InChI=1S/C6H13O7P/c1-6(9,4-5(7)8)2-3-13-14(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H2,10,11,12)/t6-/m1/s1 |

Clave InChI |

OKZYCXHTTZZYSK-ZCFIWIBFSA-N |

SMILES |

CC(CCOP(=O)([O-])[O-])(CC(=O)[O-])O |

SMILES isomérico |

C[C@@](CCOP(=O)(O)O)(CC(=O)O)O |

SMILES canónico |

CC(CCOP(=O)(O)O)(CC(=O)O)O |

Descripción física |

Solid |

Sinónimos |

5-phosphomevalonic acid mevalonate 5-phosphate phosphomevalonate phosphomevalonic acid phosphomevalonic acid, (+-)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.